![molecular formula C15H17Cl2N B13485516 2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with a complex structure that includes a biphenyl core substituted with chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets. The chlorine and amine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2’,5,5’-trimethyl-1,3,2-dioxasilinane
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Uniqueness
Compared to similar compounds, 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H17Cl2N |
|---|---|
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
5-chloro-4-(2,5-dimethylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C15H16ClN.ClH/c1-9-4-5-10(2)12(6-9)13-7-11(3)15(17)8-14(13)16;/h4-8H,17H2,1-3H3;1H |
Clé InChI |
DYINXLKELZEILS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=C(C=C(C(=C2)C)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
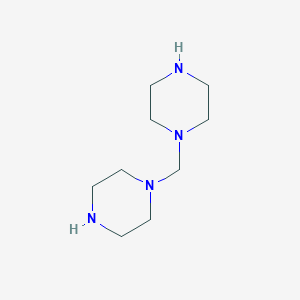
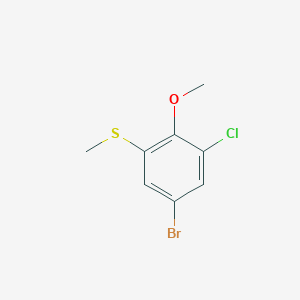
![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)
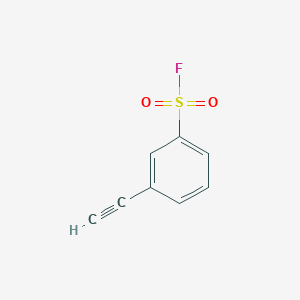

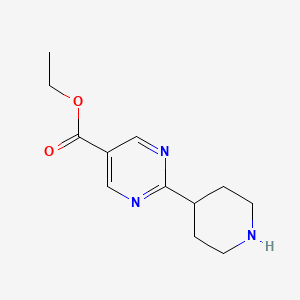
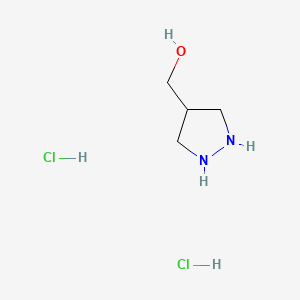
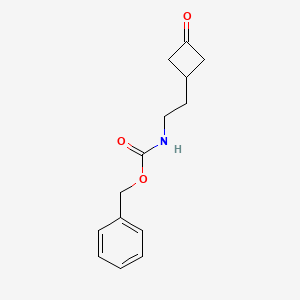
![5-[2-(2-Aminoethoxy)ethyl-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485496.png)
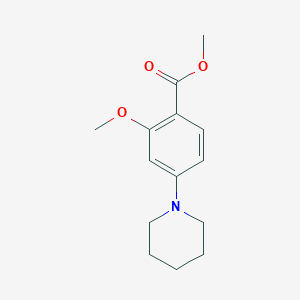
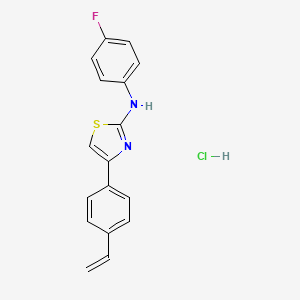
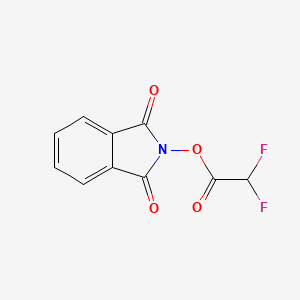
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
